PF-5006739

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Medicinal Chemistry

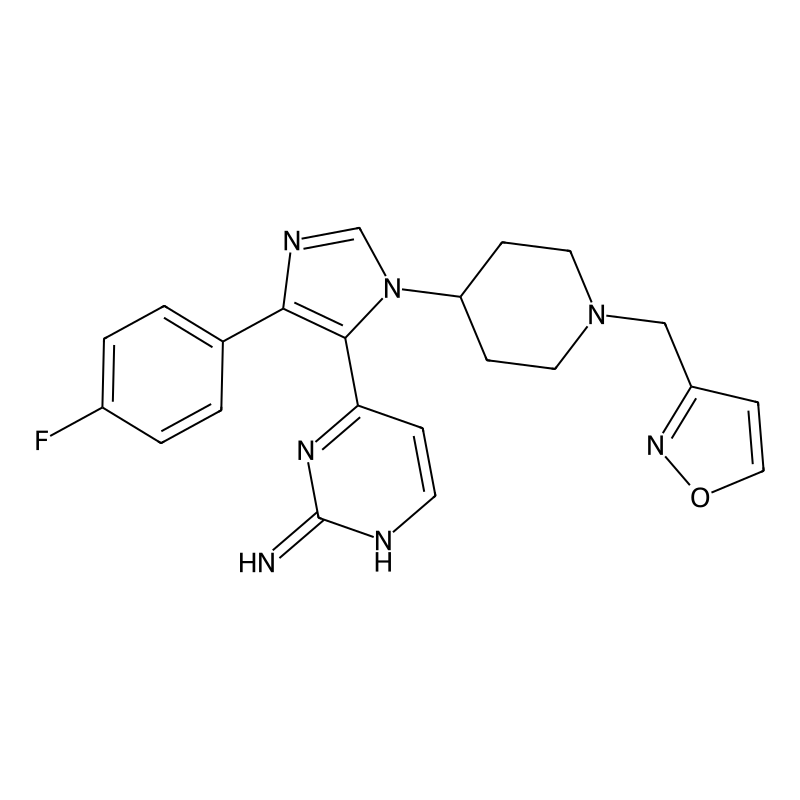

4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine (PubChem CID: 51353555) possesses a complex structure with various functional groups that could potentially interact with biological targets. Research in medicinal chemistry might explore this molecule's potential as a lead compound for drug discovery. The specific functionalities, such as the imidazole and pyrimidine rings, are known to be present in many bioactive molecules . Studies could involve synthesizing and testing analogs of this compound to identify variants with desired pharmacological properties.

Target Identification

PF-5006739 is a small molecule compound identified as a potent inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε). It has demonstrated significant inhibitory potency, with IC50 values of 3.9 nM for CK1δ and 17 nM for CK1ε, indicating its effectiveness in modulating these kinases' activities in various biological contexts . This compound is particularly notable for its role in mediating circadian rhythm phase-delaying effects, making it a candidate for research into sleep disorders and other circadian-related conditions .

PF-5006739 primarily functions through the inhibition of CK1δ and CK1ε, which are serine/threonine kinases involved in various signaling pathways. The inhibition mechanism involves binding to the ATP-binding site of these kinases, thereby preventing their phosphorylation activity. This interaction can lead to altered downstream signaling pathways that are critical for cellular processes such as circadian rhythm regulation and drug-seeking behavior attenuation .

The biological activity of PF-5006739 is closely linked to its role as a CK1δ/ε inhibitor. Research has shown that this compound can influence circadian rhythms by delaying the phase of these rhythms in vivo, indicating its potential utility in treating disorders related to circadian misalignment . Additionally, studies have suggested that PF-5006739 may attenuate opioid drug-seeking behavior, highlighting its possible applications in addiction therapy .

The synthesis of PF-5006739 involves multiple steps typical of small molecule drug development. While specific synthetic routes are proprietary and not extensively detailed in public literature, compounds of this nature are often synthesized through techniques such as:

- Condensation Reactions: Combining various chemical precursors under specific conditions to form the desired product.

- Purification Techniques: Utilizing chromatography methods to isolate and purify the final compound from reaction mixtures.

The synthesis must ensure high purity and yield to be effective for biological testing.

PF-5006739 has several promising applications in biomedical research:

- Circadian Rhythm Research: Its ability to modulate circadian rhythms makes it a valuable tool for studying sleep disorders and related conditions.

- Addiction Studies: The compound's effects on opioid-seeking behavior suggest potential applications in addiction treatment strategies.

- Cancer Research: Given the role of CK1 kinases in cell proliferation and survival, PF-5006739 may also be explored for its anticancer properties.

Interaction studies involving PF-5006739 have primarily focused on its relationship with CK1δ and CK1ε. These studies have demonstrated that PF-5006739 effectively alters the activity of these kinases, impacting various signaling pathways associated with circadian rhythms and addiction behaviors. Additionally, further research is needed to explore potential interactions with other cellular proteins and pathways that could elucidate additional therapeutic targets.

Several compounds share structural or functional similarities with PF-5006739, particularly those targeting casein kinases or involved in circadian rhythm modulation. Here are some notable examples:

| Compound Name | Target Kinase(s) | IC50 Values (nM) | Unique Features |

|---|---|---|---|

| PF-670462 | CK1δ | 5.0 | Selective for CK1δ |

| D4476 | CK1δ | 10 | Induces apoptosis in cancer cells |

| IC261 | CK1δ | 30 | Non-selective; affects multiple kinases |

| SR-3029 | CK1δ/ε | 15 | Inhibits both CK1 isoforms |

PF-5006739 stands out due to its higher potency against both CK1δ and CK1ε compared to other inhibitors like D4476 and SR-3029. Its dual inhibition capability makes it particularly unique among similar compounds, offering broader therapeutic potential in both circadian rhythm modulation and addiction treatment .

PF-5006739 is a complex heterocyclic compound with the molecular formula C22H22FN7O [1] [2] [3]. The compound possesses a molecular weight of 419.45-419.46 grams per mole, as consistently reported across multiple analytical sources [1] [2] [5]. The Chemical Abstracts Service has assigned this compound the unique registry number 1293395-67-1, which serves as its definitive chemical identifier [1] [2] [5].

The molecular composition reveals a sophisticated arrangement of twenty-two carbon atoms, twenty-two hydrogen atoms, one fluorine atom, seven nitrogen atoms, and one oxygen atom [1] [2] [3]. This atomic composition reflects the compound's classification as a nitrogen-rich heterocyclic system, characteristic of bioactive pharmaceutical compounds designed for kinase inhibition [2] [7].

Molecular Properties Data

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C22H22FN7O | Multiple suppliers [1] [2] [5] |

| Molecular Weight (g/mol) | 419.45-419.46 | Multiple suppliers [1] [2] [5] |

| CAS Number | 1293395-67-1 | Multiple suppliers [1] [2] [5] |

| PubChem CID | 51353555 | PubChem [17] |

| InChI Key | XPWHRQHBPRSUAW-UHFFFAOYSA-N | Multiple suppliers [1] [2] [5] |

The standardized International Chemical Identifier Key (XPWHRQHBPRSUAW-UHFFFAOYSA-N) provides a unique digital fingerprint for this molecular structure [1] [2] [5]. The PubChem Compound Identifier 51353555 facilitates database searches and structural queries within the National Center for Biotechnology Information chemical database [17].

Structural Features and Functional Groups

PF-5006739 exhibits a complex polycyclic architecture incorporating multiple heterocyclic ring systems [1] [2] [17]. The compound features a central imidazole ring system that serves as the primary structural scaffold [1] [2] [7]. This imidazole core is substituted at the 4-position with a 4-fluorophenyl group and at the 1-position with a piperidinyl substituent [1] [2] [3].

The systematic chemical name 4-[4-(4-Fluorophenyl)-1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-imidazol-5-yl]-2-pyrimidinamine describes the complete structural arrangement [1] [2] [5]. The molecule contains several distinct functional group regions that contribute to its biological activity profile [2] [7].

Primary Functional Groups

The fluorophenyl moiety introduces a 4-fluorophenyl group attached to the imidazole ring system [1] [2] [17]. This aromatic fluorine substitution pattern is strategically positioned to enhance binding affinity through halogen bonding interactions [2] [7]. The fluorine atom occupies the para position of the phenyl ring, creating an electron-withdrawing effect that modulates the electronic properties of the aromatic system [1] [2].

The pyrimidinamine unit represents another crucial structural element, featuring a pyrimidine ring substituted with an amino group at the 2-position [1] [2] [5]. This pyrimidinamine functionality provides hydrogen bonding capabilities essential for target protein recognition [2] [7] [16].

Heterocyclic Ring Systems

The isoxazole ring system appears as a 1,2-oxazol-3-yl unit connected through a methylene bridge to the piperidine nitrogen [1] [2] [3]. This isoxazole heterocycle contributes to the compound's three-dimensional shape and provides additional sites for intermolecular interactions [2] [17].

The piperidine ring adopts a chair conformation and serves as a conformational spacer element [1] [2] [7]. This saturated six-membered ring provides conformational flexibility while maintaining the proper spatial orientation of the attached functional groups [2].

The imidazole central core functions as the primary heterocyclic scaffold, with nitrogen atoms at positions 1 and 3 of the five-membered ring [1] [2] [17]. This imidazole system participates in hydrogen bonding interactions and serves as the connection point for the various substituent groups [2] [7].

Physical and Chemical Characteristics

PF-5006739 exists as a solid powder under standard laboratory conditions, exhibiting a white to beige coloration [5] [8] [11]. The compound demonstrates high chemical purity, with high-performance liquid chromatography analysis consistently showing purities of 98% or greater [1] [2] [5] [6].

Solubility Profile

The compound exhibits excellent solubility in dimethyl sulfoxide, with reported concentrations ranging from 10 to 100 milligrams per milliliter yielding clear solutions [5] [8] [10]. This high dimethyl sulfoxide solubility makes the compound suitable for preparation of stock solutions in biological assay systems [10]. Limited data exists regarding solubility in other organic solvents or aqueous systems [9] [11].

Thermal Properties

| Property | Value | Type | Source |

|---|---|---|---|

| Melting Point | No data available | Experimental | Multiple reports [9] [15] |

| Boiling Point | 680.9±65.0°C at 760 mmHg | Predicted | Computational prediction [15] |

| Flash Point | 365.6±34.3°C | Predicted | Computational prediction [15] |

| Thermal Stability | Stable under recommended conditions | Experimental | Safety data sheets [9] |

Experimental melting point determinations have not been reported in the available literature [9] [15]. Computational predictions suggest a boiling point of approximately 680.9°C at standard atmospheric pressure, though this value requires experimental verification [15].

Additional Physical Properties

The predicted density of PF-5006739 is 1.4±0.1 grams per cubic centimeter [15]. Computational modeling indicates a vapor pressure of 0.0±2.1 millimeters of mercury at 25°C, suggesting minimal volatility under standard conditions [15]. The calculated polarizability value of 45.4±0.5 × 10⁻²⁴ cubic centimeters reflects the compound's electronic distribution and potential for intermolecular interactions [15].

Storage recommendations specify maintenance at room temperature or refrigerated conditions (4°C) to ensure compound stability [1] [2] [5]. The material demonstrates chemical stability under these recommended storage conditions according to safety documentation [9].

Synthesis Pathways and Structural Derivatives

The synthesis of PF-5006739 involves sophisticated medicinal chemistry approaches utilizing structure-based drug design principles [4]. The compound belongs to a class of 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives specifically designed through computational modeling approaches [4].

Synthetic Strategy Considerations

The synthetic approach to PF-5006739 requires the construction of multiple heterocyclic ring systems with precise substitution patterns [21] [22]. The synthesis involves the formation of the central imidazole ring followed by sequential introduction of the fluorophenyl, pyrimidinamine, and isoxazolylmethylpiperidine substituents [21] [22].

The preparation methodology utilizes established heterocyclic chemistry protocols for imidazole synthesis [22]. The sequential assembly approach allows for the systematic introduction of each functional group while maintaining the required stereochemical and regiochemical control [21] [22].

Structural Derivatives and Analogues

Research into casein kinase 1 delta and epsilon inhibitors has generated numerous structural analogues of PF-5006739 [33] [34] [35]. These derivatives explore modifications to the fluorophenyl substituent, pyrimidinamine functionality, and heterocyclic ring systems [33] [34].

Structure-activity relationship studies have identified key structural features essential for biological activity [34] [35] [36]. The fluorophenyl group appears critical for binding affinity, with positional isomers showing significantly different activity profiles [35] [36]. Modifications to the pyrimidinamine unit affect selectivity between kinase isoforms [35].

Synthetic Intermediates

The synthetic route involves several key intermediate compounds that serve as building blocks for the final structure [21] [22]. These intermediates include substituted imidazole precursors, functionalized piperidine derivatives, and isoxazole-containing fragments [21] [22].

The preparation of the isoxazolylmethylpiperidine unit requires specialized synthetic methodology to achieve the proper connectivity and substitution pattern [21]. This intermediate represents a critical step in the overall synthetic sequence due to its complex substitution pattern [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Wager TT, Chandrasekaran RY, Bradley J, Rubitski D, Berke H, Mente S, Butler